molecular formula C8H4ClIN2S B8623181 2-Chloro-4-(5-iodothiophen-2-yl)pyrimidine

2-Chloro-4-(5-iodothiophen-2-yl)pyrimidine

Cat. No.: B8623181
M. Wt: 322.55 g/mol
InChI Key: UMMLCIVIMNBPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(5-iodothiophen-2-yl)pyrimidine is a useful research compound. Its molecular formula is C8H4ClIN2S and its molecular weight is 322.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4ClIN2S

Molecular Weight

322.55 g/mol

IUPAC Name

2-chloro-4-(5-iodothiophen-2-yl)pyrimidine

InChI

InChI=1S/C8H4ClIN2S/c9-8-11-4-3-5(12-8)6-1-2-7(10)13-6/h1-4H

InChI Key

UMMLCIVIMNBPTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=CC=C(S2)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

nBuLi (16 mL, 1.6 M solution in hexane, 25 mmol) was added to a stirred solution of 2,5-diiodothiophene (7.0 g, 21 mmol) in THF (80 mL) at −50° C. The solution was stirred for 10 min at −50° C. before 2.9 g (25 mmol) of 2-chloropyrimidine was added. The reaction solution was stirred for 1 h at −20° C., then cooled to −50° C. and quenched by addition of 2 mL of AcOH in 10 mL of MeOH. Solid 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (10.4 g, 46 mmol) was added and the reaction solution was warmed to 0° C. and stirred for 1 h. The reaction mixture was then poured into 100 mL of a 0.5 M solution of sodium ascorbate, diluted with 250 mL of 1 M aqueous Na2CO3 and the crude product removed by filtration and washed repeatedly with water. The residue was azeotroped with toluene to give the product. MS (M+H)+ 323.
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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